Trimethyl cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl cyclohexene, also known as 1,3,3-trimethylcyclohexene, is an organic compound with the molecular formula C9H16. It is a cycloalkene, which means it contains a ring structure with a double bond. This compound is notable for its unique structure, which includes three methyl groups attached to a cyclohexene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl cyclohexene can be synthesized through several methods. One common approach involves the dehydration of trimethylcyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to prevent over-dehydration and formation of unwanted by-products.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of trimethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the aromatic ring to form the cyclohexene structure while preserving the methyl groups.
Chemical Reactions Analysis
Types of Reactions
Trimethyl cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under mild heating conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a light source or a radical initiator.
Major Products
Oxidation: Trimethylcyclohexanone
Reduction: Trimethylcyclohexane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Trimethyl cyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trimethyl cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which is then further oxidized to form the ketone. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Trimethyl cyclohexene can be compared with other similar compounds, such as:
Cyclohexene: A simpler cycloalkene with no methyl groups. It undergoes similar reactions but lacks the steric hindrance provided by the methyl groups.
1,3,3-Trimethylcyclohexane: A fully saturated analog of this compound. It is less reactive due to the absence of a double bond.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A related compound with an additional aldehyde functional group, which introduces different reactivity and applications.
This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3,4,6-trimethylcyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h4-5,7-9H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAJVFVWRKTVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.